molecular formula C17H13F3N2O B2967926 4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)quinazoline CAS No. 337925-01-6

4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)quinazoline

Cat. No. B2967926
CAS RN: 337925-01-6
M. Wt: 318.299
InChI Key: GLUSVUBHNLVTES-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)quinazoline (also known as 4-DMQT) is an aromatic heterocyclic compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Herbicidal Applications

Research has demonstrated the potential of quinazoline derivatives as herbicides. A study synthesized a series of triketone-containing quinazoline-2,4-dione derivatives, showing promising herbicidal activity against broadleaf and monocotyledonous weeds. These compounds displayed better or excellent herbicidal activity at certain dosages, with some showing broader spectrum weed control than mesotrione, a known herbicide. This indicates the quinazoline derivatives' potential for optimization and application in agricultural settings for effective weed control (Da-Wei Wang et al., 2014).

Synthesis and Characterization

The synthesis and characterization of quinazoline derivatives have been a focus of study, highlighting their potential in various applications. For example, a research project synthesized a range of 4-(3-Chlorophenylamino)-6-methoxy quinazoline compounds, including derivatives with dimethylphenoxy groups. These compounds were obtained through a series of cyclization and etheration reactions, with their structures confirmed by IR, 1H NMR, 13C NMR, MS, and elemental analysis, showcasing the diverse synthetic pathways available for creating quinazoline derivatives with potential biological or industrial applications (Heping Yan et al., 2013).

Anticancer and Antitumor Activity

Quinazoline derivatives have also been explored for their anticancer and antitumor properties. A study synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, showing potent cytotoxic activity against various cancer cell lines. This research highlights the potential of quinazoline and its derivatives in developing new anticancer agents, contributing to the ongoing search for effective treatments for various cancers (L. Deady et al., 2003).

Cardiotonic Activity

The cardiotonic activity of quinazoline derivatives was studied, with a series of 2(1H)-quinazolinones synthesized and evaluated for their potential to act as positive inotropic agents. These compounds were found to inhibit cardiac fraction III cyclic nucleotide phosphodiesterase (PDE-III) and showed positive inotropic activity, indicating their potential use in treating heart conditions by improving cardiac contractility (V. Bandurco et al., 1987).

Catalytic Applications

Quinazoline derivatives have been utilized in catalysis, demonstrating their versatility beyond pharmaceutical applications. A study on carbon nanofibres (CNFs) functionalized with quinazoline derivatives highlighted their efficiency as metal-free catalysts for synthesizing quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles. This represents an innovative approach to utilizing quinazoline derivatives in green chemistry, contributing to sustainable synthesis methods (Subodh Kumar et al., 2015).

properties

IUPAC Name

4-(3,5-dimethylphenoxy)-2-(trifluoromethyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O/c1-10-7-11(2)9-12(8-10)23-15-13-5-3-4-6-14(13)21-16(22-15)17(18,19)20/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUSVUBHNLVTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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